molecular formula C7H13NO3 B190733 Calystegine A5 CAS No. 165905-26-0

Calystegine A5

Cat. No. B190733
M. Wt: 159.18 g/mol
InChI Key: AXSWEYXUHSNDLV-JRTVQGFMSA-N
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Description

Calystegine A5 is an extraordinary natural alkaloid obtained from diverse botanical sources . It exhibits remarkable potency in the suppression of glycosidases . This attribute makes Calystegine A5 a highly promising tool for the research of Type 2 diabetes .


Synthesis Analysis

Although several synthetic calystegine analogs have been reported as glycosidase inhibitors, new, more potent and effective inhibitors are required . A noncanonical type III polyketide synthase, pyrrolidine ketide synthase (PYKS) catalyzes a two-step decarboxylative reaction, which involves imine–ketide condensation indispensable to tropane skeleton construction .


Molecular Structure Analysis

The molecular formula of Calystegine A5 is C7H13NO3 . Its molecular weight is 159.18 . The IUPAC name is (1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol .


Chemical Reactions Analysis

The key step in the synthesis of calystegine analogs is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .


Physical And Chemical Properties Analysis

Calystegine A5 is a colorless syrup or off-white solid . It is stored at -20°C for 3 years in powder form and at -80°C for 2 years in solvent .

Scientific Research Applications

  • Antioxidant and Anti-inflammatory Properties : Calystegine A5, found in Hyoscyamus albus, shows significant antioxidant activity and potential anti-inflammatory properties. An extract from the seeds of H. albus, enriched in calystegines, inhibited mice paw edema, indicating its potential use in treating inflammation (Bourebaba et al., 2016).

  • Presence in Tomato Varieties : Calystegine A5 has been detected in various tomato varieties. Its concentration, along with other calystegines, was measured, indicating its natural occurrence in commonly consumed vegetables (Romera-Torres et al., 2019).

  • Occurrence in Tomato-based Products : A study on the presence of calystegines in tomato-based products found that calystegine A5, among others, was detected in these products, highlighting its widespread presence in food items (Romera-Torres et al., 2018).

  • Inhibition of Glycosidases : Calystegines, including A5, exhibit potent glycosidase inhibitory properties, making them potential candidates for therapeutic applications in diseases involving glycosidases, such as diabetes, cancer, and glycosphingolipid storage disorders (Aguilar et al., 2008).

  • Biosynthesis and Metabolic Pathways : Research into the biosynthesis of calystegines, including A5, in plants like Solanum tuberosum (potato) has provided insights into their metabolic pathways and potential links to classical tropane alkaloids, which are significant for understanding plant biochemistry and secondary metabolite production (Keiner et al., 2002).

  • Effects on Liver Glycosidases : The effects of calystegines, isolated from fruits and vegetables, on mammalian liver glycosidases were studied, indicating potential implications for human consumption and dietary considerations (Asano et al., 1997).

  • Structural and Functional Relationships : The study of calystegines, including A5, has highlighted the importance of their chemical structure and stereochemistry in mediating their biological activities, such as glycosidase inhibition and nutritional relationships (Goldmann et al., 1996).

Safety And Hazards

Calystegine A5 is not classified as a physical, health, or environmental hazard . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is advised .

Future Directions

Calystegines possess important abilities to protect HuASCs against hyperglycaemia-induced cellular dysfunction . Their observed effects are associated with the promotion of the PI3K/AKT/mTOR pathway . This suggests potential future directions in the research of Type 2 diabetes .

properties

IUPAC Name

(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSWEYXUHSNDLV-JRTVQGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C(C1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calystegine A5

CAS RN

165905-26-0
Record name Calystegine A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Romera-Torres, R Romero-González… - … of Chromatography A, 2018 - Elsevier
… mg/kg of calystegine A3 and 0.7 mg/kg of calystegine A5 (A), and a fried tomato sample 3 … obtained in this study (from 0.5 mg/kg of calystegine A5 to 19.0 mg/kg of calystegine A3). The …
Number of citations: 10 www.sciencedirect.com
MA Koch - researchgate.net
… officinalis revealed a mixture 112 characterised by calystegine A5 as major compound. Caly113 stegine patterns in Solanaceae and Convolvulaceae are 114 dominated by other …
Number of citations: 0 www.researchgate.net
F Hasebe, H Yuba, T Hashimoto, K Saito… - Bioscience …, 2021 - academic.oup.com
… Authentic standards of 2-oxoglutaric acid, 3-oxoglutaric acid, tropinone, calystegine A3, and calystegine A5 were used in their identification, while other compounds were tentatively …
Number of citations: 8 academic.oup.com
N Asano, A Kato, M Miyauchi, H Kizu… - European Journal of …, 1997 - Wiley Online Library
An examination of the roots of Lycium chinense (Solanaceae) has resulted in the discovery of 14 calystegines, a cycloheptane bearing an amino group and three hydroxyl groups, and …
Number of citations: 149 febs.onlinelibrary.wiley.com
Y Daali, K Bekkouche, S Cherkaoui, P Christen… - … of Chromatography A, 2000 - Elsevier
A capillary zone electrophoresis method was developed for the simultaneous analysis of seven closely related polyhydroxyalkaloids called calystegines. Successful results were …
Number of citations: 23 www.sciencedirect.com
A Kowalczuk, N Bourebaba… - Cell …, 2021 - biosignaling.biomedcentral.com
Chronic superphysiological glucose and insulin concentrations are known to trigger several tissue and organ failures, including insulin resistance, oxidative stress and chronic low-…
Number of citations: 9 biosignaling.biomedcentral.com
HC Andersson - 2002 - books.google.com
… Several compounds appeared to be produced from these calystegines, including calystegine A5, but the major product could not be identified. From this observation it can be concluded …
Number of citations: 10 books.google.com
RJ Nash, AA Watson, N Asano - Alkaloids: Chemical and Biological …, 1996 - Elsevier
… accumulates several calystegines in its roots, has been found to contain ip-amino-2a,3P,5P-trihydroxycycloheptane (46) and it is suggested that it may be a precursor of calystegine A5 (…
Number of citations: 62 www.sciencedirect.com
RJ Molyneux, RJ Nash, N Asano - Alkaloids: chemical and biological …, 1996 - Elsevier
… Absence of this group, as in calystegine A5, results in loss of all inhibitoiy fimction rdative to Ag, ^^lereas epimoization to the axial configuration, as in calystegine B,, markedly …
Number of citations: 40 www.sciencedirect.com
D Arcella, A Altieri - EFSA Journal, 2018 - researchgate.net
… Calystegine A5 was quantified at FoodEx level 1 in ‘Vegetable and vegetable products’ (mean MB = 474 μg/kg) and in ‘Starchy and roots and tubers’ (mean MB = 785 μg/kg). For ‘…
Number of citations: 33 www.researchgate.net

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